molecular formula C11H14N4O B12119553 3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole

3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B12119553
M. Wt: 218.26 g/mol
InChI Key: KPHPMNHOOYVICO-UHFFFAOYSA-N
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Description

3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of Amino Groups: The amino groups at positions 3 and 5 can be introduced through nitration followed by reduction or direct amination reactions.

    Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-diamino-4-(4-methoxybenzyl)-1H-pyrazole depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It may interact with biological receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-diamino-1H-pyrazole: Lacks the 4-methoxybenzyl group, making it less hydrophobic.

    4-(4-methoxybenzyl)-1H-pyrazole:

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C11H14N4O/c1-16-8-4-2-7(3-5-8)6-9-10(12)14-15-11(9)13/h2-5H,6H2,1H3,(H5,12,13,14,15)

InChI Key

KPHPMNHOOYVICO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(NN=C2N)N

Origin of Product

United States

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